3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
CAS No.: 109535-73-1
Cat. No.: VC21258365
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109535-73-1 |
|---|---|
| Molecular Formula | C9H10N2O |
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | 3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one |
| Standard InChI | InChI=1S/C9H10N2O/c1-9(2)6-4-3-5-10-7(6)11-8(9)12/h3-5H,1-2H3,(H,10,11,12) |
| Standard InChI Key | CLQOBOAKNXTWQK-UHFFFAOYSA-N |
| SMILES | CC1(C2=C(NC1=O)N=CC=C2)C |
| Canonical SMILES | CC1(C2=C(NC1=O)N=CC=C2)C |
Introduction
Chemical Structure and Properties
3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (PubChem CID: 14739553) is a bicyclic heterocyclic compound consisting of a pyrrole ring fused to a pyridine ring system . The compound features two methyl groups at the C3 position and a carbonyl group at the C2 position, which contribute to its unique chemical properties and biological activities. The molecular structure includes a nitrogen atom in both the pyrrole and pyridine rings, which serve as potential hydrogen bond acceptors or donors in biological systems.
The compound has a molecular weight of 162.19 g/mol and is also known by several synonyms including "109535-73-1" and "3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one" . The physical and chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| CAS Registry Number | 109535-73-1 |
| Formal Name | 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |
| Structure Classification | Bicyclic heterocycle with fused pyrrole-pyridine rings |
| Hydrogen Bond Donors | 1 (N-H) |
| Hydrogen Bond Acceptors | 2 (C=O and pyridine N) |
Biological Activities and Mechanisms
The pyrrolo[2,3-b]pyridine scaffold, to which 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one belongs, has demonstrated significant biological activities, particularly as inhibitors of Janus kinases (JAKs) and other kinases involved in cellular signaling pathways.
JAK Inhibition
Compounds containing the pyrrolo[2,3-b]pyridine scaffold have shown notable inhibitory activity against JAK3, with varying degrees of selectivity over other JAK isoforms (JAK1 and JAK2) . The interaction of these compounds with JAK3 involves the positioning of the pyrrolo[2,3-b]pyridine moiety near the hinge region of the protein, where specific structural elements facilitate hydrogen bonding and other interactions.
Table showing JAK inhibitory activity of a representative pyrrolo[2,3-b]pyridine analog:
| JAK Isoform | IC₅₀ (nM) |
|---|---|
| JAK3 | 1,100 |
| JAK1 | 2,900 |
| JAK2 | 1,800 |
Binding Mode and Molecular Interactions
Molecular docking studies have revealed that the pyrrolo[2,3-b]pyridine scaffold interacts with specific amino acid residues in the JAK3 binding pocket. The N1-hydrogen atom and N7-nitrogen atom of the pyrrolo[2,3-b]pyridine moiety serve as hydrogen donor and acceptor, respectively, forming hydrogen bonds with Glu903 and Leu905 in the hinge region . Additionally, the proton at the C2-position interacts with the gatekeeper amino acid Met902, and the aromatic character of the pyrrolopyridine ring contributes to CH–π interactions with Val836 and Leu828 .
Structure-Activity Relationships
Research on pyrrolo[2,3-b]pyridine derivatives has yielded valuable insights into the structure-activity relationships of these compounds, which can inform the design and development of more potent and selective analogs of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
Key Structural Features
Several structural elements have been identified as crucial for the biological activity of pyrrolo[2,3-b]pyridine derivatives:
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The presence of a carbamoyl group at the C5-position enhances JAK3 inhibitory activity .
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A substituted cycloalkylamino group at the C4-position plays an important role in increasing JAK3 inhibitory activity .
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The N1-hydrogen atom and N7-nitrogen atom of the pyrrolo[2,3-b]pyridine moiety are essential for hydrogen bonding interactions with the target protein .
Effect of Substitutions
Therapeutic Applications
The biological activities of 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and related compounds suggest potential applications in various therapeutic areas.
Central Nervous System Disorders
The 2-oxo-2,3-dihydro-indole scaffold, which shares structural similarities with the pyrrolo[2,3-b]pyridine scaffold, has been investigated for the treatment of CNS disorders . By extension, 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one may also possess neuroprotective or neuromodulatory properties, making it a potential candidate for the development of drugs targeting conditions such as epilepsy, Parkinson's disease, and schizophrenia.
Immunomodulation
As JAK inhibitors, pyrrolo[2,3-b]pyridine derivatives have potential applications as immunomodulators for the treatment of immune-mediated diseases . JAK3, in particular, plays a crucial role in immune cell signaling and is expressed predominantly in hematopoietic cells, making it an attractive target for the treatment of conditions such as rheumatoid arthritis, psoriasis, and organ transplant rejection.
Related Compounds and Derivatives
Several compounds structurally related to 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one have been reported in the literature, providing additional context for understanding the biological and chemical properties of this class of compounds.
Indolin-2-one Derivatives
Indolin-2-one derivatives, which share the 2-oxo-2,3-dihydro-indole core structure with pyrrolo[2,3-b]pyridines, have been investigated for various therapeutic applications, including the treatment of CNS disorders . These compounds differ from pyrrolo[2,3-b]pyridines in the absence of a nitrogen atom in the six-membered ring but retain similar pharmacophoric features.
Pyrrolo[3,2-c]pyridine Derivatives
Pyrrolo[3,2-c]pyridine derivatives, such as those described in the literature for MPS1 inhibition, represent another class of compounds related to 3,3-Dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one . These compounds differ in the position of the ring fusion but share similar heterocyclic character and potential for biological activity.
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